molecular formula C10H9NO6 B1204377 (2R)-2-(4-nitrophenyl)butanedioic acid

(2R)-2-(4-nitrophenyl)butanedioic acid

Cat. No.: B1204377
M. Wt: 239.18 g/mol
InChI Key: HGBMGRXIQJGDDO-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(4-nitrophenyl)succinic acid is a monocarboxylic acid and a member of benzenes.

Scientific Research Applications

1. Optical Resolution and Synthesis of Chiral Compounds

  • (2R)-2-(4-nitrophenyl)butanedioic acid has been utilized in the optical resolution of other chiral compounds, such as in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (T. Shiraiwa et al., 2003).
  • It is involved in the synthesis of various chiral compounds, such as coumarins through nucleophilic denitrocyclization reactions (N. Oda et al., 1987).

2. Enantiomeric Separation and Analysis

  • The compound is used in enantiomeric separation and analysis of chiral carboxylic acids, as demonstrated by its application in diastereomeric amide formation for high-performance liquid chromatography (L. Ladányi et al., 1987).

3. Synthesis of Pharmaceutical Intermediates

  • It has been applied in the synthesis of pharmaceutical intermediates, such as in the conversion of 2-(2-nitrophenyl)-1,3-propanediol to potent tryptophan precursors and indole derivatives (Hideo Tanaka et al., 1989).

4. Plant Defense and Agricultural Applications

  • Interestingly, its derivatives, like 2,3-butanediol stereoisomers, have shown to induce plant defense responses against viruses, indicating potential agricultural applications (H. Kong et al., 2018).

5. Microbial Production of Value-Added Chemicals

  • The compound's derivatives are involved in microbial routes for the production of value-added chemicals, such as (R)-1,3-butanediol, which is essential in various industrial applications (Joshua Luke Gascoyne et al., 2021).

Properties

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

IUPAC Name

(2R)-2-(4-nitrophenyl)butanedioic acid

InChI

InChI=1S/C10H9NO6/c12-9(13)5-8(10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15)/t8-/m1/s1

InChI Key

HGBMGRXIQJGDDO-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)C(=O)O)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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